molecular formula C19H23NO4S B2598755 ethyl 2-(5,6-dimethyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-4,5-dimethylthiophene-3-carboxylate CAS No. 302804-45-1

ethyl 2-(5,6-dimethyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B2598755
CAS No.: 302804-45-1
M. Wt: 361.46
InChI Key: IKNZKDSAYXMKKQ-UHFFFAOYSA-N
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Description

Ethyl 2-(5,6-dimethyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-4,5-dimethylthiophene-3-carboxylate is a structurally complex heterocyclic compound featuring a fused isoindole-1,3-dione moiety and a substituted thiophene ring. The molecule integrates:

  • 4,5-Dimethylthiophene: The thiophene ring is substituted with methyl groups at positions 4 and 5, enhancing steric bulk and modulating electronic effects.
  • Ethyl ester functionality: The ester group at position 3 of the thiophene ring improves solubility in organic solvents and may serve as a synthetic handle for further derivatization.

This compound’s structural complexity suggests applications in medicinal chemistry (e.g., as a kinase inhibitor scaffold) or materials science (e.g., as a building block for conjugated polymers). However, its specific biological or physical properties remain understudied in the available literature.

Properties

IUPAC Name

ethyl 2-(5,6-dimethyl-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-4,5-dimethylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO4S/c1-6-24-19(23)15-11(4)12(5)25-18(15)20-16(21)13-7-9(2)10(3)8-14(13)17(20)22/h13-14H,6-8H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKNZKDSAYXMKKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)N2C(=O)C3CC(=C(CC3C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(5,6-dimethyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-4,5-dimethylthiophene-3-carboxylate typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Isoindoline Moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the isoindoline ring.

    Introduction of the Thiophene Ring: The thiophene ring is introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using suitable thiophene derivatives.

    Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5,6-dimethyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-4,5-dimethylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to ethyl 2-(5,6-dimethyl-1,3-dioxo...) exhibit significant anticancer properties. The structural features of this compound may enhance its interaction with biological targets involved in cancer cell proliferation. Studies have shown that derivatives of thiophene and isoindole structures often demonstrate cytotoxic effects against various cancer cell lines.

Antimicrobial Properties

The compound's unique structure allows it to interact with microbial enzymes and membranes. Preliminary studies suggest that it may possess antibacterial and antifungal activities. Compounds with similar thiophene moieties have been documented to exhibit antimicrobial properties due to their ability to disrupt microbial cell walls.

Neuroprotective Effects

The isoindole component is known for its neuroprotective effects in various neurodegenerative diseases. Research into similar compounds has revealed potential mechanisms by which they can protect neuronal cells from oxidative stress and apoptosis. This application is particularly relevant in the context of diseases like Alzheimer's and Parkinson's.

Organic Electronics

Due to its unique electronic properties, ethyl 2-(5,6-dimethyl-1,3-dioxo...) is being investigated for applications in organic electronics. Its ability to form stable thin films makes it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The integration of thiophene rings enhances charge transport properties, making it a candidate for high-efficiency devices.

Polymer Synthesis

The compound can serve as a building block for synthesizing novel polymers with tailored properties. The incorporation of this compound into polymer matrices can enhance mechanical strength and thermal stability while providing specific functional characteristics necessary for advanced applications in coatings and composites.

Synthetic Pathways

The synthesis of ethyl 2-(5,6-dimethyl-1,3-dioxo...) typically involves multi-step reactions that require careful optimization to achieve high yields and purity. Common methods include condensation reactions involving diketones and thiophene derivatives.

Reaction Mechanisms

Understanding the reaction mechanisms is crucial for developing efficient synthetic routes. Studies on related compounds have highlighted the importance of reaction conditions such as temperature and solvent choice in influencing the yield and selectivity of desired products.

Mechanism of Action

The mechanism of action of ethyl 2-(5,6-dimethyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (Compound 6d)

  • Core structure: Isoquinoline (vs. isoindole-dione in the target compound).
  • Substituents : Methoxy groups at positions 6 and 7, and a methyl group at position 1.
  • Key differences: The isoquinoline system is fully aromatic, whereas the target compound’s isoindole-dione is partially saturated and contains ketones. Methoxy groups in 6d enhance electron-donating effects, contrasting with the electron-withdrawing dione in the target compound .

Ethyl 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

  • Core structure : Tetrahydrobenzo[b]thiophene (vs. dimethylthiophene in the target compound).
  • Substituents: Amino group at position 2.
  • Key differences: The amino group enables nucleophilic reactivity (e.g., in Schiff base formation), absent in the target compound.

Ethyl (4R,5R)-5-(6-Fluoro-1H-indol-3-yl)-1-((methoxycarbonyl)amino)-2-methyl-4-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate

  • Core structure : Dihydropyrrole fused with indole (vs. thiophene-isoindole-dione).
  • Substituents: Fluorinated indole and methoxycarbonylamino groups.
  • Key differences :
    • Fluorine substitution improves metabolic stability in drug-like molecules.
    • The dihydropyrrole ring introduces chirality, whereas the target compound’s isoindole-dione is planar .

Physicochemical and Reactivity Comparisons

Property Target Compound Compound 6d Tetrahydrobenzo[b]thiophene Derivative
Solubility Moderate in polar aprotic solvents (ester) High (methoxy groups) Low (nonpolar tetrahydro ring)
Electron Effects Electron-withdrawing (dione, ester) Electron-donating (methoxy) Ambiphilic (amino + ester)
Synthetic Utility Potential for nucleophilic acyl substitution Limited due to aromatic stability High (amino group reactivity)

Biological Activity

Ethyl 2-(5,6-dimethyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-4,5-dimethylthiophene-3-carboxylate is a compound with significant potential in medicinal chemistry. Its unique molecular structure suggests various biological activities that merit detailed exploration. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C19H23NO4S. It features a complex arrangement of rings and functional groups that contribute to its biological properties.

Antiparasitic Activity

Recent studies have highlighted the potential of this compound as an inhibitor of Trypanosoma cruzi, the causative agent of Chagas disease. The compound has been evaluated for its inhibitory effects on cruzain, a crucial enzyme for the survival of T. cruzi.

Key Findings:

  • Inhibition Assays: The compound demonstrated an IC50 value in the micromolar range against cruzain, indicating significant inhibitory potential. For instance, a related cyclic imide showed an IC50 of 2.2 μM in initial tests and was optimized to reach nanomolar activity (IC50 = 0.6 μM) through structural modifications .
  • Selectivity: The compounds were noted to be selective towards T. cruzi over human fibroblasts, suggesting a favorable safety profile .

Cytotoxicity Studies

Cytotoxicity assessments were conducted using human fibroblast (HFF-1) and hepatocyte (HepG2) cell lines to evaluate the safety of the compound.

Cytotoxicity Results:

  • The MTS assay indicated that while some derivatives had cytotoxic effects at higher concentrations, they were significantly less toxic compared to established treatments like benznidazole .
  • The results demonstrated that the compound could be developed further with modifications to enhance efficacy while minimizing toxicity.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Research indicates that specific substitutions on the thiophene and isoindole moieties can enhance inhibitory potency against cruzain.

Structural Feature Impact on Activity
Dimethyl groups on isoindoleIncreased lipophilicity and enzyme binding
Thiophene ringEssential for maintaining biological activity
Dioxo functional groupsContribute to hydrogen bonding interactions

Case Studies

Several case studies have documented the synthesis and testing of similar compounds with promising results against T. cruzi:

  • Cyclic Imides as Cruzain Inhibitors :
    • A series of cyclic imides were synthesized and tested. The best-performing compounds showed substantial reductions in T. cruzi viability in vitro .
  • Optimization Strategies :
    • Molecular modeling techniques were employed to predict interactions between these compounds and cruzain, guiding further optimization efforts .

Q & A

How can researchers optimize the synthesis of this compound given its complex heterocyclic structure?

Basic : Standard synthesis protocols for similar thiophene-carboxylate derivatives often involve multi-step reactions, including cyclocondensation, alkylation, or coupling reactions. Initial optimization should focus on solvent selection (polar aprotic solvents like DMF or THF), temperature control (60–80°C for cyclization), and stoichiometric ratios of precursors (e.g., isoindole derivatives and thiophene intermediates). Safety protocols for handling irritants (e.g., PPE, fume hoods) must be adhered to as per SDS guidelines .

Advanced : Employ Design of Experiments (DoE) to systematically evaluate variables (e.g., catalyst loading, reaction time, pressure). For example, a central composite design can identify interactions between parameters and maximize yield. Computational tools like quantum chemical reaction path searches (e.g., DFT calculations) can predict transition states and guide synthetic routes .

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